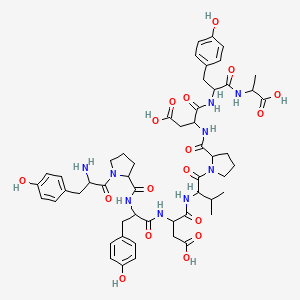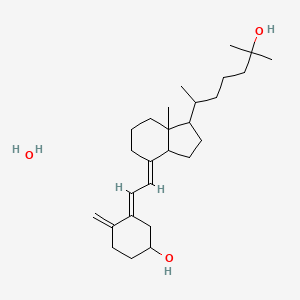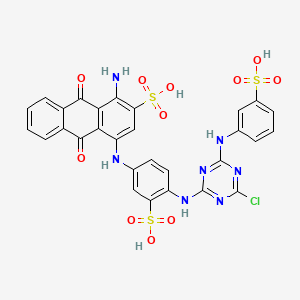
Indolicidin
概要
説明
インドリシジンは、ウシの中性球血球から単離された強力な抗菌ペプチドです。これは13個のアミノ酸で構成されており、既知の最小の抗菌ペプチドの1つです。 インドリシジンは、細菌、真菌、さらにはウイルスに対して効果的な幅広い生物学的活性を示します .
2. 製法
合成経路と反応条件: インドリシジンは、固相ペプチド合成(SPPS)を用いて合成できます。この方法は、成長するペプチド鎖にアミノ酸を逐次的に付加することを可能にする方法です。このプロセスでは通常、樹脂結合アミノ酸が使用され、次にN、N'-ジイソプロピルカルボジイミド(DIC)またはO-ベンゾトリアゾール-N、N、N'、N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート(HBTU)などのカップリング試薬を使用して配列中の次のアミノ酸とカップリングされます。 反応は通常、室温で、N-メチルモルホリン(NMM)のような塩基の存在下で穏やかな条件下で行われます .
工業生産方法: インドリシジンの工業規模での生産はまだ一般的ではありませんが、ペプチド合成技術の進歩により、大規模生産が可能になる可能性があります。 組換えDNA技術などの技術では、ペプチドが微生物宿主で産生され、工業用途で検討できます .
準備方法
Synthetic Routes and Reaction Conditions: Indolicidin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU). The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base like N-methylmorpholine (NMM) .
Industrial Production Methods: While industrial-scale production of this compound is not yet common, advancements in peptide synthesis technology could enable large-scale production. Techniques such as recombinant DNA technology, where the peptide is produced in microbial hosts, could be explored for industrial applications .
化学反応の分析
反応の種類: インドリシジンは、酸化、還元、置換などのさまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: インドリシジンは、酸性条件下で過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して実行できます。
置換: 置換反応は、通常、塩基性条件下でアミンまたはチオールなどの求核試薬を伴います。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりジスルフィド結合が形成される可能性があり、還元によりそのような結合が切断される可能性があります .
4. 科学研究への応用
インドリシジンは、科学研究で幅広い用途があります。
化学: これは、ペプチド合成と構造活性相関を研究するためのモデルペプチドとして使用されます。
生物学: インドリシジンは、抗菌メカニズムと免疫応答の研究に使用されます。
医学: このペプチドは、抗菌剤としての可能性のある治療用途や癌治療で研究されています。
科学的研究の応用
Indolicidin has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: this compound is employed in research on antimicrobial mechanisms and immune responses.
Medicine: The peptide is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
作用機序
インドリシジンは、主に微生物膜と相互作用することにより、その抗菌効果を発揮します。それは膜の完全性を破壊し、細胞溶解につながります。 さらに、インドリシジンは細胞に浸透してDNA合成を阻害することができ、これはさらにその抗菌活性に寄与します . リポ多糖(LPS)に結合して中和するペプチドの能力も、その作用機序に役割を果たします .
類似の化合物:
ポリミキシンB: インドリシジンと同様に、ポリミキシンBはLPSに結合し、細菌膜を破壊します。
ディフェンシン: これらは、同様の膜破壊特性を持つ別の種類の抗菌ペプチドです。
セクロピン-メリチンハイブリッド: これらのペプチドも、幅広い抗菌活性を示し、インドリシジンと構造的な類似性を共有しています.
ユニークさ: インドリシジンのアミノ酸のユニークな組み合わせ、特にトリプトファンとプロリン残基の高い含有量は、他の抗菌ペプチドとは異なります。 この組成は、そのコンフォメーションの柔軟性と幅広い活性に寄与しています .
結論として、インドリシジンは、研究や産業のさまざまな分野で大きな可能性を秘めた、汎用性の高い強力な抗菌ペプチドです。そのユニークな特性と幅広い活性により、さらなる探求と応用に適した貴重な化合物となっています。
類似化合物との比較
Polymyxin B: Like indolicidin, polymyxin B binds to LPS and disrupts bacterial membranes.
Defensins: These are another class of antimicrobial peptides with similar membrane-disrupting properties.
Cecropin-Melittin Hybrids: These peptides also exhibit broad-spectrum antimicrobial activity and share structural similarities with this compound.
Uniqueness: this compound’s unique combination of amino acids, particularly the high content of tryptophan and proline residues, distinguishes it from other antimicrobial peptides. This composition contributes to its conformational flexibility and broad-spectrum activity .
特性
IUPAC Name |
1-[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYUMHVHQSYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H132N26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1906.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(oxolan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8082444.png)
![3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8082464.png)
![4-[(5Z)-4-amino-5-(7-methoxyindol-2-ylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid](/img/structure/B8082466.png)
![5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B8082468.png)
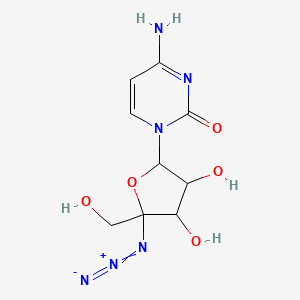
![1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide](/img/structure/B8082476.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid](/img/structure/B8082481.png)
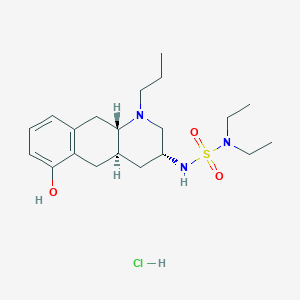
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8082516.png)

